molecular formula C22H28O7 B1234154 Eupacunin CAS No. 33854-15-8

Eupacunin

Cat. No.: B1234154
CAS No.: 33854-15-8
M. Wt: 404.5 g/mol
InChI Key: LVPCBECJXWCROK-PFVBFNHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eupacunin is a complex organic compound with the molecular formula C22H28O7 This compound is known for its intricate structure, which includes multiple functional groups such as hydroxyl, acetoxy, and methylene groups

Preparation Methods

The synthesis of Eupacunin involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as cyclodecanone and methyl vinyl ketone.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a series of reactions, including aldol condensation and Michael addition.

    Functional Group Modifications: The intermediate undergoes various functional group modifications, including hydroxylation, acetylation, and methylation, to introduce the necessary functional groups.

    Final Cyclization: The final step involves cyclization to form the hexahydrocyclodeca[b]furan ring system.

Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of catalysts and optimized reaction conditions to improve yield and efficiency .

Chemical Reactions Analysis

Eupacunin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to convert the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Eupacunin has several scientific research applications:

    Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Eupacunin involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Eupacunin can be compared with other similar compounds, such as:

    [(5Z,10Z)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,7,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate: This compound lacks the acetoxy group, which may result in different chemical reactivity and biological activity.

    [(5Z,10Z)-9-acetyloxy-7-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,7,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate: The difference in the configuration of the double bond (E vs. Z) can lead to variations in the compound’s properties and interactions.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties .

Properties

CAS No.

33854-15-8

Molecular Formula

C22H28O7

Molecular Weight

404.5 g/mol

IUPAC Name

[(5Z,10Z)-9-acetyloxy-7-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,7,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C22H28O7/c1-7-11(2)21(25)28-18-8-12(3)16(24)10-17(27-15(6)23)13(4)9-19-20(18)14(5)22(26)29-19/h7-9,16-20,24H,5,10H2,1-4,6H3/b11-7-,12-8-,13-9-

InChI Key

LVPCBECJXWCROK-PFVBFNHDSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)OC1/C=C(\C(CC(/C(=C\C2C1C(=C)C(=O)O2)/C)OC(=O)C)O)/C

SMILES

CC=C(C)C(=O)OC1C=C(C(CC(C(=CC2C1C(=C)C(=O)O2)C)OC(=O)C)O)C

Canonical SMILES

CC=C(C)C(=O)OC1C=C(C(CC(C(=CC2C1C(=C)C(=O)O2)C)OC(=O)C)O)C

Synonyms

eupacunin

Origin of Product

United States

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